5-(1-cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(1-cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropylethyl group and an ethyl group attached to the triazole ring, along with a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopropylethylamine with ethyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(1-cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the attached groups.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Halogenated triazole compounds.
Scientific Research Applications
5-(1-cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-(1-cyclopropylethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(1-cyclopropylethyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(1-cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropylethyl group and the ethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H15N3S |
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Molecular Weight |
197.30 g/mol |
IUPAC Name |
3-(1-cyclopropylethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H15N3S/c1-3-12-8(10-11-9(12)13)6(2)7-4-5-7/h6-7H,3-5H2,1-2H3,(H,11,13) |
InChI Key |
NMCFXACBAKMQMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)C2CC2 |
Origin of Product |
United States |
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